
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide, also known as EFBOB, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that plays a role in regulating various physiological processes such as pain, mood, appetite, and inflammation. EFBOB has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
作用机制
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide works by inhibiting the activity of FAAH, which breaks down endocannabinoids. Endocannabinoids are molecules that are produced naturally in the body and play a role in regulating various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. This compound has been shown to have a good safety profile in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. This compound has been shown to have good oral bioavailability, which makes it easy to administer in animal studies. However, this compound has several limitations for lab experiments. It is a complex molecule that requires specialized knowledge and equipment to synthesize. This compound is also relatively expensive compared to other FAAH inhibitors, which may limit its use in some labs.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide. One direction is to study its potential therapeutic applications in humans. This compound has shown promise in animal studies for the treatment of pain, anxiety, and inflammation, and further research is needed to determine its safety and efficacy in humans. Another direction is to study its potential as a tool for studying the endocannabinoid system. This compound is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. Finally, future research could focus on the development of new this compound analogs with improved pharmacological properties.
合成方法
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide can be synthesized through a multistep process involving the reaction of various chemicals such as 4-Fluorobenzyl cyanide, ethyl 4-oxobutanoate, and 4-Ethoxyphenylboronic acid. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学研究应用
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and inflammation. It has been shown to modulate the endocannabinoid system by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have various physiological effects.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-23-16-9-7-15(8-10-16)20-18(22)12-11-17(21)13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENDUQIEURRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
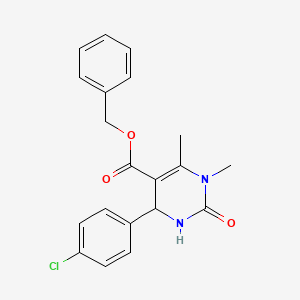
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)
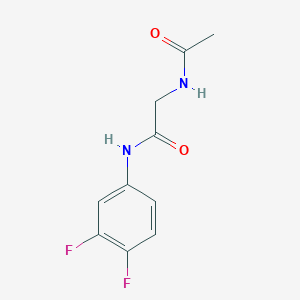
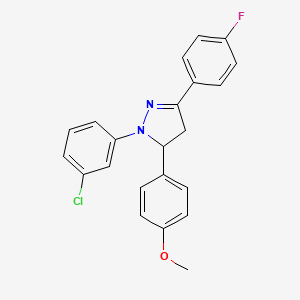
![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
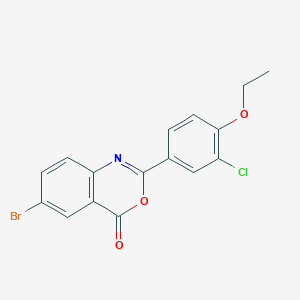
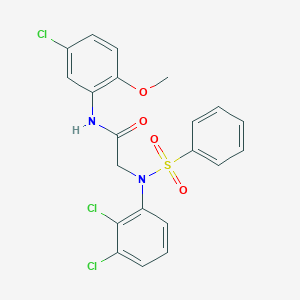
![3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5159647.png)